molecular formula C26H36N10O7 B14459246 (2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid CAS No. 68378-41-6

(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B14459246
CAS No.: 68378-41-6
M. Wt: 600.6 g/mol
InChI Key: BJJFTSODVHTNCO-NPWGDTHSSA-N
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Description

(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound that features multiple functional groups, including amino and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid typically involves multi-step organic synthesis. The process may include:

    Formation of the hexanoic acid backbone: This can be achieved through a series of reactions starting from simpler organic molecules.

    Introduction of amino groups: Amino groups can be introduced via nucleophilic substitution reactions.

    Coupling reactions: The benzoyl and pteridinyl groups can be attached through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms in the benzoyl or pteridinyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, the compound may be used to study enzyme interactions, protein synthesis, and metabolic pathways.

Medicine

Potential medical applications include its use as a drug precursor or as a therapeutic agent in treating specific diseases.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Lysine: (2S)-2,6-diaminohexanoic acid is structurally similar to lysine, an essential amino acid.

    Folic acid derivatives: The pteridinyl group is similar to those found in folic acid and its derivatives.

Uniqueness

The uniqueness of (2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.

Properties

CAS No.

68378-41-6

Molecular Formula

C26H36N10O7

Molecular Weight

600.6 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O5.C6H14N2O2/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;7-4-2-1-3-5(8)6(9)10/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);5H,1-4,7-8H2,(H,9,10)/t13-;5-/m00/s1

InChI Key

BJJFTSODVHTNCO-NPWGDTHSSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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